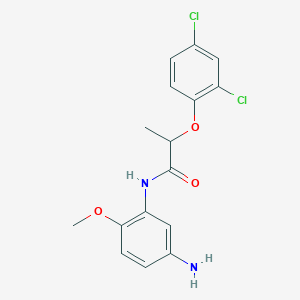

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3/c1-9(23-14-5-3-10(17)7-12(14)18)16(21)20-13-8-11(19)4-6-15(13)22-2/h3-9H,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQHRYSSNZJCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179386 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020054-48-1 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(2,4-dichlorophenoxy)propanoyl Intermediates

- Starting Materials: Ethyl 2-bromoalkanoates and 2,4-dichlorophenol.

- Reaction Conditions: The ethyl 2-bromoalkanoates are reacted with 2,4-dichlorophenol in the presence of a base to yield 2-(phenoxy)alkanoic acid esters.

- Hydrolysis: The esters are then saponified under basic conditions to produce the corresponding 2-(2,4-dichlorophenoxy)alkanoic acids.

Amide Coupling with 5-Amino-2-methoxyaniline

- The carboxylic acid intermediates are coupled with 5-amino-2-methoxyaniline (or piperonylamine as a model amine in related analogs) using peptide coupling reagents to form the amide bond, yielding N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide derivatives.

Stereochemical Control via Mitsunobu Reaction

- The chiral center at the α-position of the propanamide is critical for biological activity.

- Enantiomerically pure ethyl lactate (either L- or D-lactate) is employed in a Mitsunobu reaction with 2,4-dichlorophenol to form chiral esters.

- Subsequent saponification and amide coupling yield enantiomerically enriched final products.

- The (R)-enantiomer shows significantly higher biological activity compared to the (S)-enantiomer, indicating stereospecific interactions with the target T3SS protein.

Structure-Activity Relationship (SAR) Insights from Preparation Variations

The preparation methods facilitate systematic SAR studies by modifying:

α-Position Substituents: Variation in the alkyl group at the α-position of the amide affects activity drastically. Ethyl substituents confer optimal activity, while absence or larger groups reduce potency.

Phenoxy Ring Substituents: The 2,4-dichlorophenoxy moiety is essential for activity. Attempts to replace chlorine atoms with other substituents (e.g., fluorine) or to alter the aromatic ring significantly reduce activity. However, substitution of the phenyl ring with a pyridine ring can enhance potency and reduce lipophilicity.

Research Findings and Practical Considerations

- The Mitsunobu reaction is a pivotal step for introducing chirality with high stereocontrol.

- The synthetic route allows modular substitution on both the amide α-position and the phenoxy ring, enabling extensive SAR exploration.

- Biological assays confirm that selective T3SS inhibition is achieved without affecting bacterial growth, highlighting the specificity of the compound.

- Attempts to modify the phenoxy ring substituents generally lead to decreased activity, emphasizing the importance of the 2,4-dichlorophenoxy motif.

- Replacement of the phenyl ring with pyridine can improve activity and physicochemical properties, suggesting avenues for further optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that may include heating or the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

Agricultural Chemistry: Explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants.

Materials Science: Studied for its potential use in the synthesis of novel polymers or as a building block in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways, such as cyclooxygenase in inflammation or tyrosine kinases in cancer.

Agricultural Chemistry: It may disrupt plant growth by interfering with hormone pathways or enzyme functions critical for plant development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Fluorinated Analogs

- N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (MBX 1642; ): Structure: Fluorine at the para position of the benzyl group. Properties: Higher melting point (120–121°C) due to enhanced intermolecular interactions. Activity: Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

- N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (): Structure: Fluorine replaces methoxy at the ortho position.

b. Bulky Substituents

- N-[1-(4-Fluorophenyl)cyclopropyl]-2-(2,4-dichlorophenoxy)propanamide (27e; ): Structure: Cyclopropyl group introduces steric hindrance. Properties: Lower yield (83%) compared to linear analogs, reflecting synthetic challenges.

- N-[1-(4-Fluorophenyl)-2-methylpropyl]-2-(2,4-dichlorophenoxy)propanamide (27h; ): Structure: Branched isopropyl group. Impact: Steric effects may reduce binding affinity but improve lipophilicity.

c. Electron-Withdrawing Groups

- N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m; ): Structure: Cyano group at the benzylic position. Properties: High yield (76%) and moderate polarity (Rf = 0.70). Activity: The cyano group may enhance electrophilic reactivity, influencing target interactions.

- N-[Carboxy(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27o; ): Structure: Carboxylic acid substituent. Properties: High melting point (160–175°C) due to hydrogen bonding; acidic pH solubility.

Backbone Modifications

a. Chain Length and Branching

- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d; ): Structure: Extended pentanamide chain. Impact: Increased lipophilicity (logP) may enhance tissue penetration but reduce aqueous solubility.

- 2-(2,4-Dichlorophenoxy)-3-methylbutanoic acid (5e; ): Structure: Branched butanoic acid. Activity: Carboxylic acid functionality allows salt formation, improving bioavailability.

b. Stereochemical Variations

- N-[(R)-1-(4-Fluorophenyl)ethyl]-(R)-2-(2,4-dichlorophenoxy)propanamide (27c; ): Structure: Chiral centers at both the amide and phenoxy groups. Impact: Enantiomers may exhibit differential biological activity due to target stereoselectivity.

Functional Group Replacements

- Sulfonyl and Amino Derivatives (): N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a):

- Structure: Sulfonyl group replaces phenoxy.

Impact : Altered electron distribution may reduce auxin-like activity but introduce new binding modes.

- Nitro and Thiazole Derivatives (): 2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide:

- Structure : Nitro-thiazole moiety.

- Activity : Nitro group’s electron-withdrawing effects may enhance herbicidal potency.

Melting Points and Solubility

- Trends : Polar groups (e.g., -COOH in 27o) increase melting points but reduce Rf values, indicating higher polarity.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with the molecular formula and a molecular weight of 355.22 g/mol. This compound exhibits a unique structure characterized by an amino group, a methoxy group, and dichlorophenoxy moieties, which contribute to its biological activity and potential applications in medicinal and agricultural chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

- Medicinal Chemistry : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways, or tyrosine kinases involved in cancer cell proliferation.

- Agricultural Chemistry : The compound may disrupt plant growth by interfering with hormone pathways or enzyme functions essential for plant development.

Research Findings

Recent studies have explored the compound's potential as an anticancer agent and herbicide:

- Anticancer Activity : In vitro studies indicate that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma cells. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl ring enhance biological activity .

- Herbicidal Properties : The compound has been investigated for its ability to inhibit plant growth by disrupting key metabolic pathways, showing promise as a herbicide candidate.

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of related compounds, this compound was found to have an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development in cancer therapies .

- Plant Growth Inhibition : Research on the herbicidal effects demonstrated that the compound effectively reduced biomass in target weed species through enzyme inhibition, suggesting its viability as an environmentally friendly herbicide alternative.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Anticancer, Herbicidal | ~10 µM |

| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide | Structure | Anticancer | ~15 µM |

| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)butanamide | Structure | Anticancer | ~20 µM |

The above table illustrates the comparative efficacy of this compound against similar compounds. Its distinct functional groups contribute to its unique biological properties.

Q & A

(Basic) What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide, and what factors influence reaction yields?

Answer:

The compound is synthesized via amide coupling between 2-(2,4-dichlorophenoxy)propanoic acid and 5-amino-2-methoxyaniline. Key methodologies include:

- Coupling Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) are commonly used for efficient amide bond formation. For example, EDCI/HOBt yielded 73% in related syntheses .

- Solvent Systems : DMF (Dimethylformamide) or DCM (Dichloromethane) are preferred for solubility and reaction efficiency.

- Purification : Flash chromatography (e.g., 0–25% EtOAc/hexane gradients) or recrystallization (from hexane/EtOAc) ensures purity .

- Yield Optimization : Stereochemistry, reagent stoichiometry, and reaction time significantly impact yields. For instance, chiral amines in related compounds showed yield variations from 12% to 89% due to stereochemical mismatches .

(Basic) Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR confirm structural integrity by identifying aromatic protons (δ 7.3–6.7 ppm), methoxy groups (δ ~3.8 ppm), and amide protons (δ ~8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H] peaks) .

- Melting Point and TLC : Melting range (e.g., 120–130°C) and Rf values (e.g., 0.52 in 1:1 hexane:EtOAc) assess purity .

(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Answer:

- Substituent Effects : Modifying the 4-fluorobenzyl group or methoxy position can enhance target binding. For example, fluorinated analogs in related phenoxyacetamides showed improved inhibitory activity against bacterial targets .

- Chiral Centers : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit distinct bioactivities. Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like FabI in bacteria .

- Data-Driven Design : QSAR models correlate logP, polar surface area, and steric effects with MIC (Minimal Inhibitory Concentration) values to prioritize analogs .

(Advanced) What strategies resolve contradictions in experimental data, such as varying yields in stereoisomer synthesis?

Answer:

- Chiral Resolution : Use chiral HPLC or chiral auxiliaries (e.g., (R)-α-methylbenzylamine) to separate enantiomers. For example, diastereomeric salts resolved (R)- and (S)-isomers with >90% enantiomeric excess .

- Reaction Optimization : Adjust reaction temperature (e.g., 0°C vs. RT) or catalyst loading to favor kinetic vs. thermodynamic control. Evidence shows chiral amines improved yields from 12% to 89% in related syntheses .

(Basic) What safety protocols are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of ingestion, administer activated charcoal .

(Advanced) How can computational models predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., FabI enoyl-ACP reductase) using software like Schrödinger Suite. For analogs, docking scores correlated with experimental MIC values (e.g., 1.95 µg/mL against B. subtilis) .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability under physiological conditions .

(Advanced) What methods assess the compound’s metabolic stability and degradation pathways?

Answer:

- Hydrolysis Studies : Incubate with liver microsomes or esterases at 37°C (pH 7.4) and monitor degradation via HPLC. For example, carboxy derivatives formed under basic conditions .

- LC-MS/MS : Quantify parent compound and metabolites using MRM (Multiple Reaction Monitoring) transitions.

(Basic) What solvent systems are suitable for formulation in biological assays?

Answer:

- Stock Solutions : Use DMSO (≤1% v/v) for solubility.

- Aqueous Buffers : Dilute in PBS (pH 7.4) or cell culture media (e.g., DMEM) for in vitro assays. Avoid solvents like chloroform due to cytotoxicity .

(Advanced) How to design in vitro toxicity studies for this compound?

Answer:

- Cell Viability Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells. Calculate IC values (e.g., 24–48 hr exposure).

- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenicity .

(Advanced) What analytical methods quantify the compound in complex matrices?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.